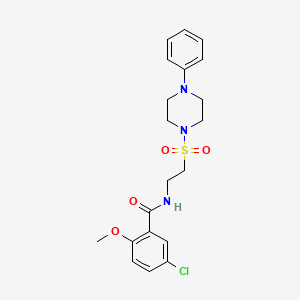

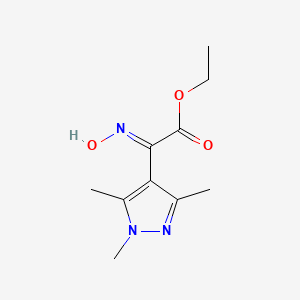

ethyl (2E)-2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate

カタログ番号:

B2770393

CAS番号:

1006494-91-2

分子量:

225.248

InChIキー:

XKAXFWNCAMMSEV-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl (2E)-2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate is a chemical compound with the molecular formula C10H15N3O3 and a molecular weight of 225.24 .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 225.24 and a molecular formula of C10H15N3O3 . Further details such as melting point, boiling point, and solubility are not available in the search results.科学的研究の応用

Synthesis Techniques :

- Wang Li (2007) discussed the preparation of a similar compound, ethyl(Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl)acetate, through processes like oxidation, bromination, and cyclic condensation. This method achieved a total yield of 54% (Wang Li, 2007).

- In 2008, Wang Yu-huan synthesized ethyl(Z)-2-(2-aminothiazol-4-yl)-2-(l-t-butoxycarbonyl-l-methyl)ethoxyimino acetate from ethyl(Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl) acetate, achieving a yield of 89.6% (Wang Yu-huan, 2008).

Cyclisation Mechanisms :

- Kylie A. Clayton et al. (2008) explored the cyclisation of ethyl 3′-phenyl-4′,6′-dimethoxyindol-7′-yl-2-(hydroxyimino)acetates, leading to the formation of ethyl 6,8-dimethoxypyrazolo[4,5,1-hi]indole-5-carboxylates. The study focused on understanding the electronic requirements of the reaction (Clayton et al., 2008).

Process Improvements in Synthesis :

- L. Jing (2003) worked on improving the synthesis process of Ethyl Z 2 Methoxyimino 2 (2 aminothiazo 4 yl) acetate, an analogous compound, focusing on simplifying operations and reducing production costs while achieving a yield of 70.8% (L. Jing, 2003).

Applications in Peptide Synthesis :

- Ramon Subirós‐Funosas et al. (2014) discussed the use of ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) in peptide bond formation. The study highlighted Oxyma's efficiency in inhibiting racemization and its impressive coupling efficiency in both automated and manual synthesis (Subirós‐Funosas et al., 2014).

Advancements in Acylation Chemistry :

- Another study by Subirós‐Funosas et al. (2014) reviewed recent advances in acylation chemistry involving Oxyma-derived reagents. The distinct applications of each class of Oxyma derivatives were discussed and compared to the behavior of established standards in the field (Subirós‐Funosas et al., 2014).

特性

IUPAC Name |

ethyl (2E)-2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-5-16-10(14)9(12-15)8-6(2)11-13(4)7(8)3/h15H,5H2,1-4H3/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKAXFWNCAMMSEV-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)C1=C(N(N=C1C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/O)/C1=C(N(N=C1C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

(E)-7-(2,3-dihydroxypropyl)-3-methyl-8-(2-(2-oxoindolin...

Cat. No.: B2770311

CAS No.: 115294-99-0

4-{[(3-Cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-...

Cat. No.: B2770312

CAS No.: 497243-86-4

4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1...

Cat. No.: B2770314

CAS No.: 912890-20-1

2-(benzylthio)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(...

Cat. No.: B2770315

CAS No.: 923405-84-9

![4-{[(3-Cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B2770312.png)

![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one](/img/structure/B2770314.png)

![2-(benzylthio)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2770315.png)

![N-(2,4-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2770317.png)

![1-(4-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2770318.png)

![1-(4-chlorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2770320.png)

![4-(4-chlorobenzoyl)-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2770321.png)

![N-[[1-[(2-Chloroacetyl)amino]cyclohexyl]methyl]-5-sulfamoylfuran-3-carboxamide](/img/structure/B2770331.png)